Diethyl 2,6-dihydroxy-2,6-bis(nonafluorobutyl)-4-phenyloxane-3,5-dicarboxylate
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Overview
Description
Diethyl 2,6-dihydroxy-2,6-bis(nonafluorobutyl)-4-phenyloxane-3,5-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound features a diethyl ester functional group, two hydroxyl groups, and two nonafluorobutyl groups attached to an oxane ring, along with a phenyl group. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-dihydroxy-2,6-bis(nonafluorobutyl)-4-phenyloxane-3,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxane ring, followed by the introduction of the diethyl ester and hydroxyl groups. The nonafluorobutyl groups are then added through a series of substitution reactions. The phenyl group is introduced in the final steps to complete the synthesis. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process and ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dihydroxy-2,6-bis(nonafluorobutyl)-4-phenyloxane-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The nonafluorobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diethyl 2,6-dioxo-2,6-bis(nonafluorobutyl)-4-phenyloxane-3,5-dicarboxylate, while reduction of the ester groups can produce diethyl 2,6-dihydroxy-2,6-bis(nonafluorobutyl)-4-phenyloxane-3,5-diol.
Scientific Research Applications
Diethyl 2,6-dihydroxy-2,6-bis(nonafluorobutyl)-4-phenyloxane-3,5-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Diethyl 2,6-dihydroxy-2,6-bis(nonafluorobutyl)-4-phenyloxane-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The nonafluorobutyl groups contribute to its hydrophobicity, affecting its solubility and distribution within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Diethyl 2,6-dihydroxy-2,6-bis(nonafluorobutyl)-4-phenyloxane-3,5-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 2,6-dihydroxy-2,6-bis(trifluoromethyl)-4-phenyloxane-3,5-dicarboxylate: This compound has trifluoromethyl groups instead of nonafluorobutyl groups, resulting in different chemical and physical properties.
Diethyl 2,6-dihydroxy-2,6-bis(perfluorobutyl)-4-phenyloxane-3,5-dicarboxylate: Similar to the target compound but with perfluorobutyl groups, which may affect its reactivity and applications.
Properties
CAS No. |
359875-73-3 |
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Molecular Formula |
C25H20F18O7 |
Molecular Weight |
774.4 g/mol |
IUPAC Name |
diethyl 2,6-dihydroxy-2,6-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-4-phenyloxane-3,5-dicarboxylate |
InChI |
InChI=1S/C25H20F18O7/c1-3-48-14(44)12-11(10-8-6-5-7-9-10)13(15(45)49-4-2)17(47,19(28,29)21(32,33)23(36,37)25(41,42)43)50-16(12,46)18(26,27)20(30,31)22(34,35)24(38,39)40/h5-9,11-13,46-47H,3-4H2,1-2H3 |
InChI Key |
VADLDXMTZVOQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(C(OC1(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O)C(=O)OCC)C2=CC=CC=C2 |
Origin of Product |
United States |
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